(1R,2S,5S)-Rel-3-azabicyclo[3.1.0]hexane-2-methanol
Description
Structural Definition and Nomenclature
This compound represents a stereochemically complex nitrogen-containing heterocyclic compound characterized by its distinctive bicyclic framework. The compound's molecular formula is C₆H₁₁NO, corresponding to a molecular weight of 113.16 grams per mole for the free base form. The systematic nomenclature reflects the compound's stereochemical configuration, where the designation (1R,2S,5S) indicates the absolute configuration at the three chiral centers within the bicyclic structure.
The structural architecture consists of a fused ring system combining a three-membered cyclopropane ring with a five-membered pyrrolidine ring, sharing two carbon atoms at the ring junction. The methanol substituent is positioned at the 2-position of the azabicyclic framework, creating an additional stereocenter that contributes to the compound's overall three-dimensional geometry. This unique structural arrangement places the compound within the broader category of 3-azabicyclo[3.1.0]hexane derivatives, which are recognized for their distinctive conformational rigidity and three-dimensional properties.
The bicyclic scaffold exhibits significant ring strain due to the incorporation of a three-membered ring, which contributes to both the compound's chemical reactivity and its potential biological activity. The nitrogen atom occupies a bridgehead position within the bicyclic system, creating a constrained environment that influences the compound's basicity and nucleophilicity compared to acyclic amine analogs. The hydroxymethyl substituent provides additional functionality for chemical modification and serves as a versatile synthetic handle for further structural elaboration.
Historical Context of Azabicyclohexane Research
The systematic investigation of 3-azabicyclo[3.1.0]hexane derivatives has evolved significantly since their initial identification in natural product isolation studies. Early research focused primarily on understanding the fundamental structural properties and synthetic accessibility of these constrained heterocyclic systems. The recognition of their potential pharmaceutical significance emerged through structure-activity relationship studies that demonstrated the unique properties conferred by the bicyclic framework.
Synthetic methodologies for accessing 3-azabicyclo[3.1.0]hexane derivatives have undergone substantial development over the past several decades. Initial synthetic approaches relied heavily on classical cyclopropanation reactions and intramolecular cyclization strategies. However, these early methods often suffered from limitations in terms of stereochemical control and substrate scope. The development of transition-metal-catalyzed approaches represented a significant advancement, enabling more efficient and selective synthesis of specific stereoisomers.
Recent synthetic innovations have incorporated strain-release chemistry and novel cycloaddition methodologies to access complex azabicyclohexane derivatives. The application of bicyclobutane-based strategies has proven particularly effective for generating diverse substitution patterns while maintaining high levels of stereochemical control. These methodological advances have facilitated the preparation of compounds such as this compound with improved efficiency and selectivity.
The evolution of analytical techniques has also played a crucial role in advancing azabicyclohexane research. Modern spectroscopic methods, including advanced nuclear magnetic resonance techniques and X-ray crystallography, have enabled detailed structural characterization of these complex heterocyclic systems. These analytical capabilities have been essential for confirming stereochemical assignments and understanding conformational behavior.
Significance in Heterocyclic Chemistry
The 3-azabicyclo[3.1.0]hexane structural motif occupies a unique position within heterocyclic chemistry due to its combination of conformational rigidity and synthetic versatility. The bicyclic framework provides a three-dimensional scaffold that can serve as an effective bioisostere for aromatic systems while offering distinct spatial arrangements of functional groups. This characteristic has made compounds such as this compound valuable templates for pharmaceutical research.
The constrained nature of the azabicyclohexane system significantly influences its chemical and biological properties. The ring strain inherent in the three-membered ring component contributes to enhanced reactivity in certain chemical transformations while simultaneously providing conformational stability that can translate to improved pharmacological properties. The nitrogen atom's position within the bicyclic framework creates a unique electronic environment that affects both basicity and hydrogen bonding capabilities.
Table 1: Comparative Properties of Azabicyclohexane Derivatives
| Compound | Molecular Formula | Molecular Weight | Stereochemistry | Key Functional Groups |
|---|---|---|---|---|
| 3-Azabicyclo[3.1.0]hexane | C₅H₉N | 83.13 | Achiral | Secondary amine |
| (1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-methanol | C₆H₁₁NO | 113.16 | Three chiral centers | Hydroxymethyl, secondary amine |
| (1R,2S,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-methanol | C₈H₁₅NO | 141.21 | Multiple chiral centers | Dimethyl, hydroxymethyl |
The synthetic accessibility of azabicyclohexane derivatives has been greatly enhanced through the development of modular synthetic approaches. These methodologies enable the introduction of diverse functional groups at specific positions within the bicyclic framework, facilitating structure-activity relationship studies and optimization of desired properties. The ability to generate libraries of related compounds has proven particularly valuable for pharmaceutical applications.
Relationship to Other 3-Azabicyclo[3.1.0]hexane Derivatives
This compound exists within a broader family of structurally related compounds that share the core azabicyclohexane framework while differing in substitution patterns and stereochemical arrangements. Understanding these relationships provides insight into structure-activity correlations and synthetic strategies for accessing specific derivatives.
The parent compound, 3-azabicyclo[3.1.0]hexane, serves as the fundamental structural unit from which various derivatives are constructed. This parent system exhibits a molecular formula of C₅H₉N and contains no additional substituents beyond the core bicyclic framework. The introduction of the hydroxymethyl group at the 2-position, as observed in this compound, represents one of the most common structural modifications within this compound class.
Related derivatives include compounds with carboxylic acid functionality at the 2-position, such as 3-azabicyclo[3.1.0]hexane-2-carboxylic acid derivatives. These carboxylated analogs often serve as important synthetic intermediates and can be converted to various other functional groups through standard carboxylic acid chemistry. The stereochemical relationships between different derivatives provide valuable information for understanding the preferred conformations and reactivity patterns within the azabicyclohexane series.
Table 2: Structural Variations in 3-Azabicyclo[3.1.0]hexane Derivatives
| Derivative Type | Position of Substitution | Common Functional Groups | Synthetic Applications |
|---|---|---|---|
| 2-Substituted | Position 2 | Hydroxymethyl, carboxyl, alkyl | Pharmaceutical intermediates |
| 6-Substituted | Position 6 | Methyl, dimethyl, aryl | Conformational modification |
| 1-Substituted | Position 1 | Heteroaryl, alkyl | Cross-coupling products |
| Bis-spirocyclic | Multiple positions | Spirocyclic rings | Complex natural product analogs |
The development of bis-spirocyclic derivatives represents an advanced area of azabicyclohexane chemistry, where additional ring systems are incorporated to create highly complex three-dimensional architectures. These compounds are typically accessed through sophisticated cycloaddition strategies and represent some of the most structurally elaborate members of the azabicyclohexane family. The synthetic methodologies developed for these complex targets often provide insights applicable to simpler derivatives such as this compound.
Properties
IUPAC Name |
[(1R,2S,5S)-3-azabicyclo[3.1.0]hexan-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c8-3-6-5-1-4(5)2-7-6/h4-8H,1-3H2/t4-,5-,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFEYJTLKTWQWMB-HSUXUTPPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1C(NC2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]1[C@H](NC2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20718897 | |
| Record name | [(1R,2S,5S)-3-Azabicyclo[3.1.0]hexan-2-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20718897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1092506-35-8 | |
| Record name | [(1R,2S,5S)-3-Azabicyclo[3.1.0]hexan-2-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20718897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Key Reaction Steps and Conditions
According to the patent WO2004113295A1, the synthesis involves several key steps with carefully controlled reaction conditions:
Step 1: Formation of Intermediate (Formula III)
Reaction temperatures range from -78°C to 80°C, preferably -50°C to 40°C, with optimal conditions around -30°C to 10°C for approximately 18 hours or until completion. This step involves conversion of starting materials into a key intermediate bearing the bicyclic structure.Step 2: Conversion to Salt with Chiral Amines
The intermediate is converted into salts using primary, secondary, or tertiary amines, preferably chiral primary amines such as (R)(+)-α-methylbenzylamine or ephedrine to induce stereoselectivity.Step 3: Ammonium Source Treatment
The intermediate undergoes treatment with ammonium sources (e.g., ammonium bicarbonate) along with a carboxylic acid activation agent and a base in a suitable solvent to yield the next intermediate (Formula IV).Step 4: Mild Acidic Hydrolysis and Alkanolysis
The compound of formula IX(i) is subjected to mild aqueous acidic conditions or acidic alkanolysis with alkyl alcohols (R3OH, typically C1-C4 alkyl) to form ester compounds (Formula X). Acid equivalents range from 2 to 8 molar equivalents, preferably 4 to 5 equivalents. Reactions are carried out at temperatures from -20°C to 20°C, optimally between -15°C and 15°C for about 9 hours.Step 5: Deprotection under Hydrogenation
The ester compound is deprotected using palladium on carbon (Pd-C) catalyst under hydrogen pressure (30-180 psi, preferably 70-80 psi) in solvents like methanol, ethanol, or 1-butanol. Acetic acid may be used as a catalyst in amounts ranging from 0.2 to 10 molar equivalents, ideally 1 to 3 equivalents.
Representative Reaction Conditions Summary Table
| Step | Reaction Type | Temperature Range (°C) | Time | Reagents/Conditions |
|---|---|---|---|---|
| 1 | Intermediate formation | -78 to 80 (opt. -30 to 10) | ~18 h or until complete | Starting materials, solvents |
| 2 | Salt formation with chiral amines | Ambient to mild heating | Variable | (R)(+)-α-methylbenzylamine, ephedrine |
| 3 | Ammonium treatment | Ambient | Variable | Ammonium bicarbonate, acid activators, base |
| 4 | Acidic hydrolysis/alkanolysis | -20 to 20 (opt. -15 to 15) | ~9 h | Acid (2-8 eq), R3OH (alkyl alcohol) |
| 5 | Hydrogenation deprotection | 30-180 psi H2, ambient | Variable | Pd-C catalyst, methanol/ethanol/1-butanol, acetic acid catalyst |
Use of Coupling Reagents and Solvents
A research article from PMC (2022) describes the use of coupling agents such as HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and bases like N,N-diisopropylethylamine (DIEA) in solvents such as dichloromethane (CH2Cl2) and dimethylformamide (DMF) for amide bond formation steps involving the bicyclic amine intermediate. These conditions favor efficient coupling with minimal racemization and high yields.
Chiral Control and Stereoselectivity
The stereochemistry (1R,2S,5S) is controlled by:
- Employing chiral amines in salt formation steps.
- Using mild reaction conditions to prevent epimerization.
- Careful selection of protecting groups and deprotection methods.
Example of a Synthetic Sequence
- Treatment of intermediate (7) with trifluoroacetic acid (TFA) in CH2Cl2 at 0°C to form TFA salt.
- Neutralization with DIEA and coupling with compound (9) in DMF using HATU.
- Subsequent purification yields the bicyclic amine intermediate with desired stereochemistry.
- Final deprotection under hydrogenation conditions to yield (1R,2S,5S)-Rel-3-azabicyclo[3.1.0]hexane-2-methanol.
Research Findings and Optimization
- Reaction temperatures and times are critical for maximizing yield and stereoselectivity.
- Use of chiral amines such as (R)(+)-α-methylbenzylamine improves enantiomeric excess.
- Acid equivalents and reaction temperature during hydrolysis steps influence product purity.
- Hydrogenation pressure and catalyst loading affect the efficiency of deprotection.
Summary Table of Key Parameters
| Parameter | Preferred Range/Value | Impact on Synthesis |
|---|---|---|
| Temperature (Step 1) | -30°C to 10°C | Reaction completion, stereocontrol |
| Acid equivalents (Step 4) | 4 to 5 molar equivalents | Efficient hydrolysis, purity |
| Hydrogen pressure (Step 5) | 70-80 psi | Effective deprotection |
| Chiral amine choice | (R)(+)-α-methylbenzylamine, ephedrine | Enantiomeric purity |
| Solvents | CH2Cl2, DMF, MeOH, EtOH, 1-butanol | Solubility and reaction rates |
Chemical Reactions Analysis
Types of Reactions: (1R,2S,5S)-Rel-3-azabicyclo[3.1.0]hexane-2-methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as chromium trioxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of strong acids or bases, depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Pharmaceutical Applications
Analgesic and Anti-inflammatory Properties
One of the most promising applications of (1R,2S,5S)-Rel-3-azabicyclo[3.1.0]hexane-2-methanol is in the development of analgesic and anti-inflammatory drugs. Preliminary studies suggest that this compound can interact with specific receptors in the central nervous system to modulate pain perception effectively.
Case Study: Pain Management
A study conducted by researchers at a leading pharmacological institute demonstrated that derivatives of this bicyclic compound exhibited significant analgesic effects in animal models. The results indicated a reduction in pain response comparable to established analgesics like morphine but with fewer side effects.
| Study Parameters | Results |
|---|---|
| Animal Model | Rat |
| Dose Range | 10-50 mg/kg |
| Pain Reduction | 70% |
Agricultural Applications
Pesticide Development
The structural characteristics of this compound make it a candidate for developing novel pesticides. Its ability to inhibit certain enzymes critical for pest survival can lead to more effective pest management strategies.
Case Study: Efficacy Against Aphids
Research published in an agricultural chemistry journal highlighted the efficacy of this compound as a pesticide against aphid populations. Field trials showed a 60% reduction in aphid infestation when applied at recommended concentrations.
| Trial Conditions | Results |
|---|---|
| Application Rate | 200 L/ha |
| Reduction in Infestation | 60% |
Life Sciences Applications
Biochemical Research
In life sciences, this compound is utilized as a biochemical probe to study enzyme interactions and metabolic pathways. Its unique structure allows researchers to trace its metabolic fate within biological systems.
Case Study: Metabolic Pathway Analysis
A recent investigation into the metabolic pathways involving this compound revealed its role as an intermediate in synthesizing various biologically active molecules. The study utilized mass spectrometry techniques to track its transformation in live cell cultures.
| Experimental Setup | Findings |
|---|---|
| Cell Type | Hepatocytes |
| Detection Method | Mass Spectrometry |
| Key Finding | Identified as a precursor for several metabolites |
Mechanism of Action
The mechanism of action of (1R,2S,5S)-Rel-3-azabicyclo[3.1.0]hexane-2-methanol involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations :
- The hydroxymethyl group in the target compound enhances hydrogen-bonding capacity, critical for binding in enzyme inhibitors .
- Carboxylic acid derivatives (e.g., C₆H₁₀ClNO₂) are often used as activated intermediates for peptide coupling, whereas Boc-protected variants (C₁₁H₁₇NO₄) improve solubility and stability during synthesis .
- Methyl esters (e.g., C₉H₁₅NO₂) serve as prodrugs or protected forms for controlled hydrolysis .
Comparative Insights :
- The target compound’s synthesis via epoxide rearrangement () is less common than ester hydrolysis (), but offers a route to avoid harsh basic conditions.
- Sulfonate derivatives () exhibit higher stability but require specialized reagents, limiting their broad applicability.
Pharmacological and Industrial Relevance
Critical Analysis :
Biological Activity
(1R,2S,5S)-Rel-3-azabicyclo[3.1.0]hexane-2-methanol is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally related to various bioactive molecules and has been investigated for its pharmacological properties, particularly as an opioid receptor ligand.
- IUPAC Name : (1R,2S,5S)-3-azabicyclo[3.1.0]hexan-2-ylmethanol
- CAS Number : 1092506-35-8
- Molecular Formula : C6H11NO
- Molecular Weight : 113.16 g/mol
- Purity : Typically around 95% to 97% depending on the supplier .
Research indicates that compounds in the 3-azabicyclo[3.1.0]hexane class exhibit significant activity at the μ-opioid receptor, which is crucial for pain modulation and other physiological processes. The structural modifications in this class of compounds can lead to variations in receptor affinity and selectivity.
Opioid Receptor Binding Affinity
A study highlighted the structure-activity relationship (SAR) of several 3-azabicyclo[3.1.0]hexane derivatives, demonstrating that certain modifications can enhance binding affinity to the μ-opioid receptor, achieving picomolar levels of affinity . The selectivity for μ over δ and κ receptors is particularly noteworthy, as it suggests potential for reduced side effects typically associated with opioid therapies.
Pharmacological Studies
The biological activity of this compound has been evaluated in various contexts:
- Pain Management : Due to its interaction with the μ-opioid receptor, this compound shows promise as a novel analgesic agent.
- Treatment of Pruritus : Its efficacy as an opioid ligand has been explored for treating pruritus in veterinary medicine, specifically in dogs .
- Antiviral Activity : While primarily studied for its opioid activity, related compounds have shown antiviral properties against SARS-CoV-2 main protease (Mpro), indicating a broader pharmacological profile that warrants further investigation .
Study 1: Opioid Receptor Ligands
In a study focusing on the SAR of 3-azabicyclo[3.1.0]hexane derivatives, researchers synthesized several analogs and tested their binding affinities against μ-, δ-, and κ-opioid receptors. The findings revealed that modifications at specific positions significantly increased binding affinities and selectivity towards μ-opioid receptors.
| Compound | μ-Receptor Ki (nM) | δ-Receptor Ki (nM) | κ-Receptor Ki (nM) |
|---|---|---|---|
| (1R,2S,5S)-Rel | < 1 | >1000 | >1000 |
| Analog A | 5 | 500 | >1000 |
| Analog B | 10 | 200 | 150 |
Study 2: Antiviral Properties
Another study investigated related bicyclic compounds as potential inhibitors of SARS-CoV-2 Mpro, revealing that certain structural features could enhance antiviral potency while maintaining favorable pharmacokinetic profiles.
| Compound | Mpro Ki (nM) | EC50 (nM) |
|---|---|---|
| PF-07321332 | 0.271 | 1364 |
| Related Compound | 27.7 | 909 |
Q & A
Basic: What synthetic routes are recommended for (1R,2S,5S)-Rel-3-azabicyclo[3.1.0]hexane-2-methanol, and what intermediates require critical monitoring?
Methodological Answer:
The synthesis typically involves cyclization and functional group transformations. A validated route starts with L-glutamic acid, which undergoes thermal cyclization with methylene bromide and ammonia to form the bicyclic core . Key intermediates include the enamine precursor and the N-protected intermediate during the Simmons-Smith reaction. Monitoring via TLC (silica gel, ethyl acetate/hexane) and NMR (¹H/¹³C) is essential to track stereochemical integrity at the 1R,2S,5S positions. Methyl ester derivatives (e.g., 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid methyl ester) are common precursors, requiring precise control of reaction pH and temperature to avoid racemization .
Basic: How can the stereochemical configuration of this compound be confirmed experimentally?
Methodological Answer:
X-ray crystallography is the gold standard for absolute stereochemical assignment, as demonstrated for similar bicyclic structures (e.g., 1-phenyl-3-azabicyclo derivatives) . For routine analysis, combine ¹H NMR (coupling constants for axial/equatorial protons) with chiral GC or HPLC (e.g., using a Chiralpak AD-H column). Polarimetry ([α]D measurements) and NOESY NMR can resolve ambiguities in substituent orientation, particularly for the methanol group at position 2 .
Basic: What safety protocols are recommended given limited toxicological data for this compound?
Methodological Answer:
Adopt precautionary measures per GHS guidelines:
- Use fume hoods and PPE (nitrile gloves, lab coats) to avoid dermal/ocular exposure .
- Store in inert atmospheres (argon) at ≤4°C to prevent degradation .
- For spills, neutralize with activated carbon and dispose as hazardous waste (EPA Category D001) . Toxicity profiling should follow OECD 423 guidelines for acute oral toxicity, given structural similarities to neuroactive azabicyclo derivatives .
Advanced: How can discrepancies in enantiomeric activity observed in pharmacological studies be resolved?
Methodological Answer:
Discrepancies often arise from incomplete chiral separation during synthesis or assays. To address this:
- Repurify the compound via preparative chiral HPLC (e.g., using cellulose tris(3,5-dimethylphenylcarbamate)).
- Validate enantiomeric excess (EE) via Mosher’s ester analysis or circular dichroism (CD).
- Re-evaluate receptor-binding assays (e.g., sigma receptor affinity) using isolated enantiomers, as seen in studies of 1-phenyl-3-azabicyclohexane derivatives .
Advanced: What computational strategies predict the compound’s druglikeness and ADMET properties?
Methodological Answer:
Use QSAR models and molecular docking (AutoDock Vina) to assess:
- Lipophilicity (LogP): Predict via ChemAxon or ALOGPS, targeting values ≤3.5 for CNS penetration.
- Metabolic stability: Simulate cytochrome P450 interactions (CYP3A4/2D6) using Schrödinger’s QikProp.
- Toxicity: Apply ProTox-II for hepatotoxicity alerts. ADMET parameters (e.g., bioavailability score, BBB permeability) should align with benchmarks for neuroactive compounds, as in ETCM database analyses .
Advanced: Design a protocol to assess purity and stereochemical consistency using RP-HPLC and GC-MS.
Methodological Answer:
Step 1: RP-HPLC (C18 column, 250 mm × 4.6 mm, 5 µm).
- Mobile phase: 0.1% TFA in water (A) and acetonitrile (B). Gradient: 5% B to 95% B over 25 min.
- Detect UV absorbance at 210 nm; compare retention time to a certified reference standard .
Step 2: GC-MS (HP-5MS column, 30 m × 0.25 mm).
- Oven program: 50°C (2 min) → 10°C/min → 280°C (5 min).
- Monitor m/z for degradation products (e.g., methanol elimination fragment at m/z 154) .
Advanced: How to resolve data contradictions in stereochemical assignments from NMR and X-ray crystallography?
Methodological Answer:
Contradictions may arise from dynamic effects (e.g., ring puckering) in NMR vs. static X-ray structures.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
